1-(difluoromethyl)-3,5-dimethyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structural features, including a difluoromethyl group, a pyrazole ring, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl iodide under controlled conditions.
Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production may utilize continuous flow chemistry to enhance the efficiency and scalability of the synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the aromatic ring.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The sulfonamide group is a common pharmacophore in medicinal chemistry, making this compound a potential lead for the development of new therapeutic agents.
Biological Probes: It can be used in the design of probes for studying biological processes due to its ability to interact with specific biomolecules.
Industry:
Agrochemicals: The compound’s structural features may impart herbicidal or pesticidal properties, making it useful in agricultural applications.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability by resisting oxidative degradation.
Comparison with Similar Compounds
- 1-(TRIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE
- 1-(CHLOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE
Uniqueness:
- Difluoromethyl Group: The presence of the difluoromethyl group in 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, compared to its trifluoromethyl and chloromethyl analogs.
- Bioactivity: The specific arrangement of functional groups in this compound may result in distinct biological activities, making it a valuable scaffold for drug discovery.
Properties
Molecular Formula |
C16H21F2N3O2S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-[1-(4-methylphenyl)propyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H21F2N3O2S/c1-5-14(13-8-6-10(2)7-9-13)20-24(22,23)15-11(3)19-21(12(15)4)16(17)18/h6-9,14,16,20H,5H2,1-4H3 |
InChI Key |
NMEGIEQEANPDJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(N(N=C2C)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.